molecular formula C14H13N5O3 B2373828 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide CAS No. 1087796-45-9

2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide

Cat. No.: B2373828
CAS No.: 1087796-45-9
M. Wt: 299.29
InChI Key: KYUMVJGGSOXCLE-UHFFFAOYSA-N
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Description

2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is an intricate chemical compound notable for its multi-faceted applications in scientific research. Its structure, characterized by a methoxyphenyl group linked to an oxo-pyrazolo-triazine core, positions it as a compound of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide involves several steps. Starting with the formation of the pyrazolo[1,5-d][1,2,4]triazine core, the reaction generally requires cyclization reactions facilitated by heat and catalysts. For the attachment of the 4-methoxyphenyl group, electrophilic aromatic substitution is often employed. The final acetamide linkage is typically introduced via an amidation reaction using acetic anhydride and a suitable base.

Industrial Production Methods: On an industrial scale, the compound is produced using high-throughput methods, involving continuous flow reactors to ensure consistent yield and purity. Industrial processes leverage advanced catalysts and automated systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the methoxyphenyl group can be further oxidized to form more reactive intermediates.

  • Reduction: Reduction reactions involving 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide typically target the oxo group, potentially leading to the formation of alcohol derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitutions, are feasible due to the presence of electron-withdrawing groups on the pyrazolo-triazine ring.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reactions are often carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed: Oxidation can yield quinones, reduction produces alcohols, and substitutions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is used as a building block in the synthesis of more complex molecules, contributing to the development of new materials and catalysts.

Biology: The compound exhibits potential in biochemical assays, where it can act as an inhibitor or activator of certain enzymes due to its structural complexity.

Medicine: Preliminary studies suggest its utility in drug design, particularly as a scaffold for developing anti-inflammatory and anticancer agents.

Industry: In industrial applications, the compound finds use in the development of specialty chemicals and advanced materials due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds: Compounds with similar structures include pyrazolo[1,5-d][1,2,4]triazine derivatives without the methoxyphenyl group or with different substituents.

Uniqueness: What sets 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide apart is the specific combination of functional groups that confer unique reactivity and binding properties, making it a versatile compound in various applications.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-22-10-4-2-9(3-5-10)11-6-12-14(21)18(7-13(15)20)16-8-19(12)17-11/h2-6,8H,7H2,1H3,(H2,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUMVJGGSOXCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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